N-(cyanomethyl)decanamide
Description
N-(cyanomethyl)decanamide is a secondary amide characterized by a decanoyl chain (C10) linked to a cyanomethyl group via an amide bond. Its molecular formula is C₁₂H₂₂N₂O, with a molecular weight of 210.32 g/mol. This compound is synthesized via multicomponent reactions (MCRs), where an aldehyde, an isocyanide, and water react to form a 5-iminooxazoline intermediate, which rearranges into the final product . The cyanomethyl group confers unique reactivity, enabling further derivatization for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H22N2O |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
N-(cyanomethyl)decanamide |
InChI |
InChI=1S/C12H22N2O/c1-2-3-4-5-6-7-8-9-12(15)14-11-10-13/h2-9,11H2,1H3,(H,14,15) |
InChI Key |
SQQSAKPBVBFLFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Alkyl-Substituted Decanamides
Key Insight : N-isobutyl decanamide exhibits superior bioactivity in plant root modulation compared to affinin or NAE10:0, highlighting the importance of alkyl chain branching for biological potency .
Aromatic-Substituted Decanamides
Key Insight : Aromatic substituents enhance solubility in hydrophobic environments, making these compounds suitable for drug delivery or flavoring applications .
Enzyme Substrate Analogs
Key Insight : D-pNA’s nitro group enhances specificity for FAAH, while Oc-MAP’s methoxypyridinyl group improves solubility, demonstrating a trade-off between solubility and enzyme affinity .
Complex Derivatives with Specialized Functions
Key Insight: The cyanomethyl group in this compound enhances its reactivity for follow-up multicomponent reactions, a feature absent in hydroxyethyl or sulfonyl derivatives .
Enzymatic Interactions
- D-pNA shows an 8-fold lower specificity constant for FAAH compared to fluorogenic substrates like D-MAP, underscoring the impact of electron-withdrawing groups on enzyme kinetics .
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